(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide
Description
Properties
IUPAC Name |
(3-ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-15-5-4-6-18(11-15)23(14-21)12-17-13-25-20(22-17)16-7-9-19(24-2)10-8-16/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVRDUPTWPCYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=COC(=N2)C3=CC=C(C=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethylphenylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with cyanamide in the presence of a suitable catalyst to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the cyanamide group.
Scientific Research Applications
Chemistry
In chemistry, (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and cyanamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility: The target compound’s combination of oxazole, methoxyphenyl, and cyanamide groups offers a balance of aromatic stability and polar interactions, contrasting with triazolones (hydrogen-bond donors) or pyrazoles (lipophilic substituents) .
- Synthetic Accessibility: Cyanamide-containing compounds may require specialized reagents (e.g., cyanogen bromide) compared to hydroxyl or sulfanyl analogs, which are more straightforward to derivatize .
- Unanswered Questions : Biological data for the target compound are lacking. Future studies could explore its activity against targets sensitive to cyanamide moieties (e.g., enzymes with nucleophilic active sites).
Biological Activity
The compound (3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 296.38 g/mol
The compound features a cyanamide functional group linked to an oxazole ring and an ethylphenyl moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives can inhibit specific enzymes involved in disease processes, such as kinases or proteases.
- Modulation of Receptor Activity : The compound may interact with various receptors, including those involved in neurotransmission and inflammation.
- Antimicrobial Properties : Preliminary studies have suggested potential antimicrobial activity against certain pathogens.
Anticancer Activity
A series of studies have evaluated the anticancer properties of oxazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 10 | Apoptosis induction |
| B | MCF-7 | 15 | Cell cycle arrest |
| C | HT-29 | 12 | Inhibition of proliferation |
These findings suggest that this compound could exhibit similar anticancer properties.
Antimicrobial Activity
Research has indicated that certain derivatives possess antimicrobial properties. For example:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| D | E. coli | 50 |
| E | S. aureus | 25 |
| F | C. albicans | 30 |
These results highlight the potential use of this compound in treating bacterial and fungal infections.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A study evaluating a series of oxazole derivatives found that modifications to the phenyl group significantly enhanced cytotoxicity against lung cancer cells.
- Antimicrobial Screening : Another study screened various derivatives against a panel of bacterial strains, revealing promising activity for compounds with methoxy substitutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
